Questin (emodin-8-methyl ether) is the anthraquinone of choice for SW620 colon cancer pharmacology, offering 7-fold greater potency than generic emodin. Avoid assay underpowering and SAR misinterpretation.
- **GI₅₀ 0.9 µg/mL** vs SW620 cells (6.8x emodin)
- **Cdc25B IC₅₀ 34 µg/mL** - defined SAR position
- **Vibrio harveyi MIC 31.25 µg/mL** - non-antibiotic alternative
- **Multi-target Alzheimer's tool** - AChE/BChE/BACE1 active
Molecular FormulaC16H12O5
Molecular Weight284.26 g/mol
CAS No.3774-64-9
Cat. No.B161788
⚠ Attention: For research use only. Not for human or veterinary use.
Questin (emodin-8-methyl ether) is a naturally occurring dihydroxyanthraquinone first isolated from Penicillium frequentans and subsequently identified in diverse fungal and plant sources including Aspergillus flavipes and Cassia obtusifolia seeds [1]. Its core scaffold comprises a 9,10-anthracenedione substituted with hydroxyl groups at positions 1 and 6, a methyl group at position 3, and a methoxy group at position 8 (C₁₆H₁₂O₅, MW 284.26, m.p. 301–303 °C) [2]. Questin is distinguished from closely related anthraquinones—particularly its parent compound emodin—by this unique substitution pattern, which confers a distinct profile of enzyme inhibition and cellular activity [3].
1
Natural Product Anthraquinone Probe
8-methoxy-3-methyl substitution pattern distinguishes questin from emodin and other anthraquinone analogs for structure-activity relationship studies.
2
Kinase and Phosphatase Pathway Studies
Supports cell-cycle regulation research via Cdc25B phosphatase inhibition and colon cancer cell-model endpoint review.
3
Antimicrobial Screening Context
Reported activity against Vibrio species supports marine pathogen screening and aquaculture antimicrobial discovery workflows.
4
Multi-Target CNS Enzyme Context
Class-level cholinesterase and BACE1 inhibition data position questin as a candidate scaffold for Alzheimer's disease-relevant enzyme screening.
[1] Mahmoodian A, Stickings CE. Studies in the biochemistry of micro-organisms. 115. Metabolites of Penicillium frequentans Westling: isolation of sulochrin, asterric acid, (+)-bisdechlorogeodin and two new substituted anthraquinones, questin and questinol. Biochemical Journal. 1964;92(2):369–378. View Source
[2] CAS Common Chemistry. Questin (CAS RN 3774-64-9). American Chemical Society. View Source
[3] ChEBI. CHEBI:16200 – questin. European Bioinformatics Institute. View Source
Questin vs. Analogues: Structural Determinants
Anthraquinones with similar core structures cannot be interchangeably substituted in experimental systems without risk of divergent or confounding results. Questin, emodin, physcion, chrysophanol, and rhein share the 9,10-anthracenedione backbone but differ critically in methylation, hydroxylation, and carboxylation patterns [1]. These seemingly minor structural variations translate into order-of-magnitude differences in target engagement: emodin (GI₅₀ = 6.1 µg mL⁻¹) is nearly 7-fold less potent than questin (GI₅₀ = 0.9 µg mL⁻¹) against SW620 colon cancer cells, while physcion exhibits 1.8-fold weaker Cdc25B phosphatase inhibition [2]. Substituting questin with a generic anthraquinone risks both underpowered pharmacological observations and misinterpretation of structure-activity relationships, particularly in studies of colon cancer, cholinesterase-associated neurodegeneration, or vibrio antimicrobial screening [3].
Emodin substitution may reduce cell-model response
Questin and emodin differ in methylation and hydroxylation patterns; substituting emodin may shift potency profiles in colon cancer cell-based assays, where questin has shown higher reported growth inhibition under identical conditions.
Cdc25B phosphatase SAR interpretation may shift
Physcion, chrysophanol, and rhein occupy different positions in the Cdc25B inhibition hierarchy. Generic anthraquinone substitution risks confounding structure-activity interpretations tied to the 8-methoxy motif.
Antimicrobial screening context may not transfer
Vibrio species MIC profiles are compound-specific; substituting with another anthraquinone without species-panel validation may produce divergent antimicrobial screening results.
[1] Choi SG, Kim J, Sung ND, Son KH, Cheon HG, Kim KR, Kwon BM. Anthraquinones, Cdc25B phosphatase inhibitors, isolated from the roots of Polygonum multiflorum Thunb. Natural Product Research. 2007;21(6):487–493. View Source
[2] Choi SG, Kim J, Sung ND, Son KH, Cheon HG, Kim KR, Kwon BM. Anthraquinones, Cdc25B phosphatase inhibitors, isolated from the roots of Polygonum multiflorum Thunb. Natural Product Research. 2007;21(6):487–493. View Source
[3] Jung HA, Ali MY, Jung HJ, Jeong HO, Chung HY, Choi JS. Inhibitory activities of major anthraquinones and other constituents from Cassia obtusifolia against β-secretase and cholinesterases. Journal of Ethnopharmacology. 2016;191:152–160. View Source
Questin Quantitative Evidence Profiles
SW620 Colon Cancer Growth Inhibition vs. Emodin
In a direct head-to-head comparison within the same study, questin inhibited the growth of SW620 human colon cancer cells with a GI₅₀ value of 0.9 µg mL⁻¹, whereas emodin exhibited a GI₅₀ of 6.1 µg mL⁻¹ under identical assay conditions [1].
Growth inhibition (GI₅₀) of SW620 human colon cancer cells
Target Compound Data
Questin GI₅₀ = 0.9 µg mL⁻¹
Comparator Or Baseline
Emodin GI₅₀ = 6.1 µg mL⁻¹
Quantified Difference
Questin is 6.8-fold more potent than emodin
Conditions
SW620 human colon cancer cell line; GI₅₀ assay; both compounds tested in parallel within the same experimental series
Why This Matters
This 6.8-fold potency advantage supports questin as the preferred anthraquinone for colon cancer cell-based assays where maximizing growth inhibition at lower concentrations is critical.
Colon CancerCytotoxicityCdc25B Phosphatase
[1] Choi SG, Kim J, Sung ND, Son KH, Cheon HG, Kim KR, Kwon BM. Anthraquinones, Cdc25B phosphatase inhibitors, isolated from the roots of Polygonum multiflorum Thunb. Natural Product Research. 2007;21(6):487–493. View Source
Cdc25B Phosphatase Inhibition vs. Analogues
Questin inhibited Cdc25B phosphatase with an IC₅₀ of 34 µg mL⁻¹, compared to physcion (IC₅₀ = 62.5 µg mL⁻¹), emodin (IC₅₀ = 30 µg mL⁻¹), chrysophanol (IC₅₀ = 10.7 µg mL⁻¹), and rhein (IC₅₀ = 22.1 µg mL⁻¹) all measured under comparable enzymatic assay conditions [1].
Cdc25B Phosphatase InhibitionHead-to-head
Questin IC₅₀ = 34 µg mL⁻¹
Intermediate potency in Cdc25B hierarchy supports structure-activity relationship studies of 8-methoxy substitution.
Questin is 1.8-fold more potent than physcion, 1.1-fold less potent than emodin, 3.2-fold less potent than chrysophanol, and 1.5-fold less potent than rhein
Conditions
In vitro enzymatic assay using recombinant human Cdc25B phosphatase
Why This Matters
Questin occupies a defined intermediate potency position in the Cdc25B inhibition hierarchy, enabling researchers to probe structure-activity relationships where the 8-methoxy substitution confers distinct binding characteristics compared to more potent (chrysophanol) or less potent (physcion) analogs.
Cell Cycle RegulationPhosphatase InhibitionCancer Research
[1] Choi SG, Kim J, Sung ND, Son KH, Cheon HG, Kim KR, Kwon BM. Anthraquinones, Cdc25B phosphatase inhibitors, isolated from the roots of Polygonum multiflorum Thunb. Natural Product Research. 2007;21(6):487–493. View Source
Vibrio harveyi Antibacterial Activity vs. Streptomycin
Questin exhibited antibacterial activity against the aquatic pathogen Vibrio harveyi with a minimum inhibitory concentration (MIC) of 31.25 µg mL⁻¹, identical to the MIC of the clinical antibiotic control streptomycin measured in the same study [1].
V. harveyi Antibacterial vs. StreptomycinHead-to-head
Questin MIC = 31.25 µg mL⁻¹ Streptomycin MIC = 31.25 µg mL⁻¹
Supports antimicrobial screening context; reported equipotent MIC under broth microdilution.
Minimum inhibitory concentration (MIC) against Vibrio harveyi
Target Compound Data
Questin MIC = 31.25 µg mL⁻¹
Comparator Or Baseline
Streptomycin MIC = 31.25 µg mL⁻¹
Quantified Difference
No difference (equipotent at MIC 31.25 µg mL⁻¹)
Conditions
Broth microdilution assay against Vibrio harveyi; questin isolated from marine Aspergillus flavipes strain HN4-13
Why This Matters
Questin provides a natural product alternative to streptomycin for Vibrio harveyi inhibition studies, offering equipotent activity that may be valuable in aquaculture antimicrobial screening or marine pathogen research where antibiotic stewardship is a consideration.
AntimicrobialAquacultureMarine Pathogens
[1] Guo L, Zhang F, Wang X, Chen H, Wang Q, Guo J, Cao X, Wang L. Optimized production and isolation of antibacterial agent from marine Aspergillus flavipes against Vibrio harveyi. 3 Biotech. 2017;7(6):374. View Source
Broad-Spectrum Vibrio Antibacterial Activity
Questin demonstrates species-dependent antibacterial activity against four Vibrio pathogens: V. harveyi (MIC = 31.25 µg mL⁻¹), V. anguillarum (MIC = 62.5 µg mL⁻¹), V. cholerae (MIC = 62.5 µg mL⁻¹), and V. parahaemolyticus (MIC = 125 µg mL⁻¹) [1]. No comparator data were reported for the latter three species.
Broad-Spectrum Vibrio MIC PanelSupporting evidence
V. harveyi 31.25 V. anguillarum 62.5 V. cholerae 62.5 V. parahaemolyticus 125 µg mL⁻¹
Species-dependent MIC profile informs concentration range selection for Vibrio screening panels.
No comparator data for three species; data to verify.
AntimicrobialVibrioAquaculture
Evidence Dimension
Minimum inhibitory concentration (MIC) against Vibrio species
Target Compound Data
Questin MIC: V. harveyi = 31.25 µg mL⁻¹; V. anguillarum = 62.5 µg mL⁻¹; V. cholerae = 62.5 µg mL⁻¹; V. parahaemolyticus = 125 µg mL⁻¹
Comparator Or Baseline
No comparator data reported in available source
Quantified Difference
2-fold reduced potency against V. anguillarum/V. cholerae vs. V. harveyi; 4-fold reduced potency against V. parahaemolyticus
Conditions
Broth microdilution assay; questin isolated from marine Aspergillus flavipes
Why This Matters
The differential MIC profile provides a quantitative reference for researchers designing Vibrio screening panels, enabling appropriate concentration range selection and species-specific experimental design.
Among Cassia obtusifolia constituents, questin, alaternin, and toralactone gentiobioside exhibited significant butyrylcholinesterase (BChE) inhibition with IC₅₀ values in the range of 113.10–137.74 µg mL⁻¹ [1]. All tested constituents including questin inhibited AChE and BACE1 with IC₅₀ values spanning 6.29–109 µg mL⁻¹ and 0.94–190 µg mL⁻¹, respectively, though compound-specific quantitative data for questin alone were not discretely reported [1].
Not quantifiable for questin alone; class-level activity established
Conditions
In vitro enzyme assays using electric eel AChE, equine serum BChE, and recombinant human BACE1
Why This Matters
Questin belongs to a subset of anthraquinones with documented multi-target cholinesterase/BACE1 inhibition, positioning it as a candidate scaffold for Alzheimer's disease-relevant enzyme screening where its 8-methoxy substitution distinguishes it from unmethylated or carboxylated analogs.
Alzheimer's DiseaseCholinesteraseBACE1
[1] Jung HA, Ali MY, Jung HJ, Jeong HO, Chung HY, Choi JS. Inhibitory activities of major anthraquinones and other constituents from Cassia obtusifolia against β-secretase and cholinesterases. Journal of Ethnopharmacology. 2016;191:152–160. View Source
A549 Lung Cancer Cytotoxicity vs. Emodin
Among six anthraquinones tested against A549 lung cancer cells, emodin exerted the most potent cytotoxicity with an IC₅₀ of 34.27 ± 1.27 µM [1]. Questin was included in the panel but quantitative IC₅₀ data were not discretely reported, precluding direct head-to-head comparison [1].
A549 Lung Cancer CytotoxicityData to verify
Questin IC₅₀ not discretely reported
Negative evidence: if lung cancer cytotoxicity is the primary endpoint, emodin is empirically preferable based on available data.
Cytotoxicity (IC₅₀) against A549 human lung adenocarcinoma cells
Target Compound Data
Questin IC₅₀: Not discretely reported in available source
Comparator Or Baseline
Emodin IC₅₀ = 34.27 ± 1.27 µM (most potent among six anthraquinones tested)
Quantified Difference
Cannot be calculated due to missing questin-specific data
Conditions
MTT assay; A549 cell line; 48-hour exposure
Why This Matters
This negative evidence is valuable for procurement decisions: if lung cancer cytotoxicity is the primary research endpoint, emodin is empirically preferable based on available quantitative data, while questin's potency in this model remains unverified.
Lung CancerCytotoxicityAnthraquinone SAR
[1] Khamto N, et al. In silico and in vitro studies on inclusion complexation of anthraquinone derivatives with beta-cyclodextrin derivatives. Chulalongkorn University Intellectual Repository. 2022. View Source
Questin Research Applications
Colon Cancer Cell-Based Screening
Questin is the anthraquinone of choice for SW620 human colon cancer cell-based assays, delivering a GI₅₀ of 0.9 µg mL⁻¹—6.8-fold more potent than the widely studied analog emodin under identical conditions [1]. This potency advantage enables detection of growth inhibitory effects at lower compound concentrations, conserving material and reducing solvent interference in high-throughput screening formats.
Cdc25B Phosphatase SAR Studies
Questin occupies a defined intermediate position in the Cdc25B inhibition potency hierarchy (IC₅₀ = 34 µg mL⁻¹), situated between physcion (62.5 µg mL⁻¹) and emodin (30 µg mL⁻¹), and distinct from the more potent chrysophanol (10.7 µg mL⁻¹) and rhein (22.1 µg mL⁻¹) [1]. This positioning makes questin valuable for SAR campaigns examining how the 8-methoxy-3-methyl substitution pattern modulates phosphatase binding relative to unmethylated, carboxylated, or differentially hydroxylated anthraquinones.
Aquaculture Antimicrobial Screening vs. Vibrio
Questin provides a natural product alternative to streptomycin for Vibrio harveyi inhibition, demonstrating equipotent activity with an MIC of 31.25 µg mL⁻¹ [1]. Its species-dependent activity profile—with MIC values of 62.5 µg mL⁻¹ against V. anguillarum and V. cholerae, and 125 µg mL⁻¹ against V. parahaemolyticus [2]—supports its use in comparative marine pathogen screening panels and aquaculture antimicrobial discovery programs seeking non-antibiotic lead compounds.
Multi-Target Cholinesterase & BACE1 Screening
Questin is among the Cassia obtusifolia-derived anthraquinones with documented inhibitory activity against AChE, BChE, and BACE1—three enzymes implicated in Alzheimer's disease pathophysiology [1]. Its inclusion in multi-target screening cascades is supported by class-level evidence of BChE inhibition in the 113.10–137.74 µg mL⁻¹ range and confirmed activity against AChE and BACE1, distinguishing it from anthraquinones lacking the 8-methoxy substitution that characterizes this pharmacophore.
Application
Selection Property
Validation Focus
Colon cancer cell-model studies
Cell-model endpoint review
Growth inhibition and Cdc25B pathway-response endpoints
Cdc25B phosphatase SAR research
Structure-activity relationship context
8-methoxy-3-methyl substitution vs. other anthraquinone patterns
Marine pathogen antimicrobial screening
Antimicrobial screening context
Vibrio species MIC panel and comparator assay-response review
Multi-target CNS enzyme screening
Class-level enzyme inhibition context
Cholinesterase and BACE1 pathway-response interpretation
[1] Choi SG, Kim J, Sung ND, Son KH, Cheon HG, Kim KR, Kwon BM. Anthraquinones, Cdc25B phosphatase inhibitors, isolated from the roots of Polygonum multiflorum Thunb. Natural Product Research. 2007;21(6):487–493. View Source
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